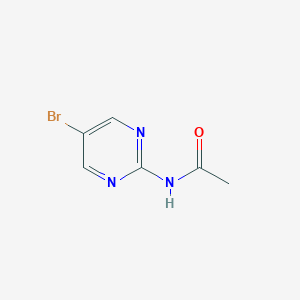
4,5-二氯吡啶-2-胺
概述
描述
4,5-Dichloropyridin-2-amine is a chemical compound with the molecular formula C5H4Cl2N2 . It’s an important intermediate in various chemical reactions .
Synthesis Analysis
The synthesis of 4,5-Dichloropyridin-2-amine involves several steps. One of the synthesis routes includes oxidation of 2,6-dichloropyridine, followed by nitration and reduction. Another method involves the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines .
Molecular Structure Analysis
The molecular weight of 4,5-Dichloropyridin-2-amine is 163.00 g/mol . The InChIKey of the compound is CRRAQLWJVYODCL-UHFFFAOYSA-N . The compound has a topological polar surface area of 38.9 Ų .
Chemical Reactions Analysis
4,5-Dichloropyridin-2-amine can undergo various chemical reactions. For instance, it can participate in aromatic nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
4,5-Dichloropyridin-2-amine has a molecular weight of 163.00 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 161.9751535 g/mol .
科学研究应用
催化和化学合成
4,5-二氯吡啶-2-胺在化学合成中被广泛应用,特别是在催化胺化反应中。例如,Ji、Li和Bunnelle(2003年)展示了它在钯-xantphos复合物催化的多卤吡啶选择性胺化中的应用,实现了高产率和化学选择性(Jianguo Ji, Tao Li, & W. Bunnelle, 2003)。类似地,Williams(2013年)描述了一种高区域选择性的Buchwald–Hartwig胺化过程,使用这种化合物,实现了4-氯-N-苯基吡啶-2-胺的合成,并进一步探索了化学空间(E. Williams,2013年)。
大环和多胺化学
Averin等人(2005年)研究了钯催化的二氯吡啶包括4,5-二氯吡啶-2-胺的胺化反应,形成了新的含吡啶大环家族。他们研究了产率如何取决于各种因素,如卤素原子的性质和多胺链的长度(A. Averin et al., 2005)。
高能材料合成
Zhou等人(2017年)在合成一种新型热稳定高能材料中使用了4,5-二氯吡啶-2-胺,展示了它在高能材料和爆炸领域的潜力(Jiufu Zhou, Congming Ma, Zu-liang Liu, & Qizheng Yao, 2017)。
抗菌剂合成
Etemadi等人(2016年)研究了从4,5-二氯吡啶-2-胺合成的衍生物的抗菌潜力,建议其在开发新的抗菌剂中的适用性(Y. Etemadi, A. Shiri, H. Eshghi, M. Akbarzadeh, Kayvan Saadat, S. Mozafari, H. Beyzaei, & Mohammadreza Moghaddam‐manesh, 2016)。
光辅助氧化催化剂
Yamaguchi等人(2004年)讨论了4,5-二氯吡啶-2-胺在铑配合物催化的烷烃光辅助氧化中的作用,突出了它在可见光照射下催化过程中的潜力(M. Yamaguchi, T. Kumano, D. Masui, & T. Yamagishi, 2004)。
安全和危害
未来方向
While the future directions for 4,5-Dichloropyridin-2-amine are not explicitly mentioned in the search results, the compound’s diverse functional groups make it an important structural motif in numerous bioactive molecules . This suggests that it could have potential applications in the development of new pharmaceuticals and other chemical products.
属性
IUPAC Name |
4,5-dichloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRAQLWJVYODCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444624 | |
| Record name | 4,5-dichloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloropyridin-2-amine | |
CAS RN |
188577-68-6 | |
| Record name | 4,5-dichloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dichloropyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

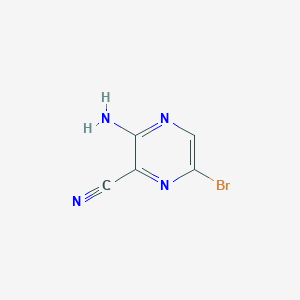


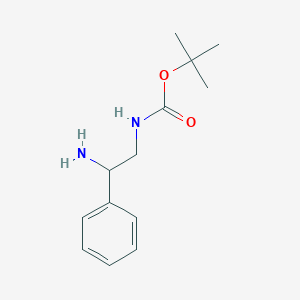


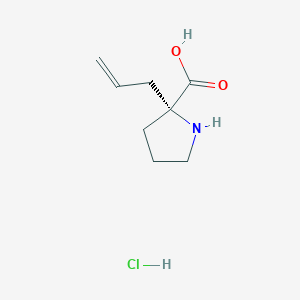

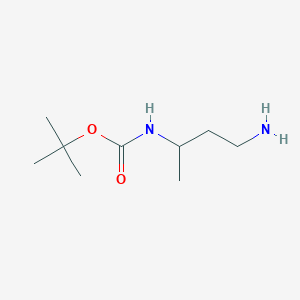


![[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B112138.png)
![2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B112140.png)
